molecular formula C19H26O2 B195253 Ethylgonendione CAS No. 21800-83-9

Ethylgonendione

Cat. No. B195253
CAS RN: 21800-83-9
M. Wt: 286.4 g/mol
InChI Key: SBLHOJQRZNGHLQ-ATIFRJIPSA-N
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Description

Ethylgonendione is an organic compound with the chemical formula C19H26O2 . It is commonly used as an intermediate in the synthesis of hormone-like compounds and has applications in the fields of medicine and cosmetics .


Synthesis Analysis

The synthesis of Ethylgonendione involves the use of the industrial strain Aspergillus ochraceus TCCC41060. This strain is used for the synthesis of 11α-OH-ethylgonendione, an important intermediate for the synthesis of desogestrel, a major ingredient of the “third-generation” oral contraceptives .


Molecular Structure Analysis

The molecular structure of Ethylgonendione consists of 19 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 286.42 .


Physical And Chemical Properties Analysis

Ethylgonendione is a white crystalline solid with a melting point range of 50-52 degrees Celsius . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water .

Scientific Research Applications

1. Synthesis of Desogestrel

  • Application Summary: Ethylgonendione is used as a substrate for the synthesis of 11α-OH-ethylgonendione, an important intermediate for the synthesis of desogestrel, a major ingredient of third-generation oral contraceptives .
  • Methods of Application: The industrial strain Aspergillus ochraceus TCCC41060 is used for the synthesis. The expression of the 11α-hydroxylase, a member of the cytochrome P450 family, is highly induced by steroid substrates . Two highly inducible P450 genes (CYP68L8 and CYP68J5) were isolated and recombinant yeast cells expressing CYP68J5 were capable of 11α-hydroxylating both 16,17α-epoxyprogesterone and D-ethylgonendione .
  • Results: Disruption of CYP68J5 in strain TCCC41060 resulted in complete loss of hydroxylation activities towards D-ethylgonendione, indicating that CYP68J5 was solely responsible for hydroxylation activity on D-ethylgonendione in TCCC41060 .

2. Production of Gestodene

  • Application Summary: 13-ethyl-gon-4-en-3,17-dione, an important intermediate in the production of gestodene, can be produced by Penicillium raistrickii-mediated biotransformation . Gestodene is an exogenous female sex steroid with potent oral contraceptive properties and few side effects .
  • Methods of Application: A biphasic process, which consists of a cell-containing phase and a water-immiscible organic phase as a substrate reservoir and an in situ extractant for the product, has been established to overcome the problem of low solubility of steroids in aqueous media .
  • Results: The 15α-hydroxylation of 13-ethyl-gon-4-en-3,17-dione was achieved with a yield of 70% after 72 hours using [BMIm][NTf2] in a 50 ml biphasic system. This is compared to a 30% yield in a monophasic aqueous system .

Safety And Hazards

The safety data sheet for Ethylgonendione indicates that it is for research and development use only and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLHOJQRZNGHLQ-ATIFRJIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020560
Record name (+)-13-Ethylgon-4-ene-3,17-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gon-4-ene-3,17-dione, 13-ethyl-

CAS RN

23477-67-0, 21800-83-9
Record name Gon-4-ene-3,17-dione, 13-ethyl-, (±)-
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Record name 13-Ethylgon-4-ene-3,17-dione
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Record name 13-Ethyl-gon-4-ene-3,17-dione
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Record name (+)-13-Ethylgon-4-ene-3,17-dione
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Record name (+)-13-Ethylgon-4-ene-3,17-dione
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Record name Gon-4-ene-3,17-dione, 13-ethyl-, (+-)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13β-Ethylgon-4-en-3,17-dione
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylgonendione
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Ethylgonendione
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Ethylgonendione
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Ethylgonendione

Citations

For This Compound
20
Citations
S Mao, X Wang, Z Zhang, S Wang, K Li, F Lu… - Biochemical Engineering …, 2020 - Elsevier
Penicillium raistrickii-mediated 15α-hydroxylation of D-ethylgonendione is a key step for industrial production of gestodene. However, the process efficiency is limited due to the poor …
Number of citations: 9 www.sciencedirect.com
X Wang, X Yang, X Jia, P Jin… - Annals of …, 2020 - annalsmicrobiology.biomedcentral …
… -epoxyprogesterone and D-ethylgonendione. Disruption of CYP68J5 … ethylgonendione, indicating that CYP68J5 was solely responsible for hydroxylation activity on D-ethylgonendione …
M Qian, Y Zeng, S Mao, L Jia, E Hua, F Lu, X Liu - Journal of Biotechnology, 2022 - Elsevier
… specificity toward progesterone and D-ethylgonendione. Recombinant yeast expressing triple mutant … selectivity of C11α-hydroxylation toward D-ethylgonendione (70.8 % VS WT 58 %). …
Number of citations: 3 www.sciencedirect.com
L Jia, J Dong, R Wang, S Mao, F Lu, S Singh… - Applied Microbiology …, 2017 - Springer
Penicillium raistrickii ATCC 10490 is used for the commercial preparation of 15α-13-methy-estr-4-ene-3,17-dione, a key intermediate in the synthesis of gestodene, which is a major …
Number of citations: 11 link.springer.com
L Cicco, G Dilauro, FM Perna, P Vitale… - Organic & Biomolecular …, 2021 - pubs.rsc.org
Owing to a growing awareness towards environmental impact, the search for “greener”, safer, and cost-effective solvents able to replace petroleum-derived solvents has never been …
Number of citations: 77 pubs.rsc.org
S Sultana, PYM Rubio, HD Khanal, YR Lee - Organic Letters, 2022 - ACS Publications
The Sc(OTf) 3 /BF 3 ·OEt 2 -catalyzed annulation of 3-formylchromones with functionalized alkenes for the direct construction of 2-hydroxybenzophenones is described. Sc(OTf) 3 /BF 3 ·…
Number of citations: 1 pubs.acs.org
A Li, CG Acevedo‐Rocha, L D'Amore… - Angewandte …, 2020 - Wiley Online Library
Steroidal C7β alcohols and their respective esters have shown significant promise as neuroprotective and anti‐inflammatory agents to treat chronic neuronal damage like stroke, brain …
Number of citations: 76 onlinelibrary.wiley.com
W Lu, J Feng, X Chen, YJ Bao, Y Wang… - Applied and …, 2019 - Am Soc Microbiol
In this study, we identified two P450 enzymes (CYP5150AP3 and CYP5150AN1) from Thanatephorus cucumeris NBRC 6298 by combination of transcriptome sequencing and …
Number of citations: 34 journals.asm.org
S Li, Y Chang, Y Liu, W Tian, Z Chang - The Journal of Steroid Biochemistry …, 2023 - Elsevier
… The Penicillium raistrickii-mediated 15α-hydroxylation of D- ethylgonendione is a key step for industrial production of gestodene, the main component of the third generation of high-…
Number of citations: 2 www.sciencedirect.com
J Feng, Q Wu, D Zhu, Y Ma - ChemSusChem, 2022 - Wiley Online Library
Steroids have been widely used in birth‐control, prevention, and treatment of various diseases, representing the largest sector after antibiotics in the global pharmaceutical market. The …

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